Ethyl 2-oxo-6-phenoxyhexanoate
Description
Contextualization of Ethyl 2-oxo-6-phenoxyhexanoate within Contemporary Organic Synthesis
This compound belongs to the α-keto ester class of compounds, which are defined by a ketone functional group adjacent to an ester. This arrangement of functional groups makes it a versatile building block in organic synthesis. While direct, large-scale synthesis methods for this specific molecule are not extensively documented in widely available literature, its preparation falls under the umbrella of general and well-established methodologies for creating α-keto esters.
These synthetic routes often involve the acylation of a suitable precursor or the oxidation of an α-hydroxy ester. For a molecule like this compound, a plausible synthetic strategy could involve the reaction of a Grignard reagent derived from a 1-halo-4-phenoxybutane with diethyl oxalate (B1200264). This approach is a known method for producing α-keto esters. googleapis.com Another potential route is the oxidation of the corresponding α-hydroxy ester, ethyl 2-hydroxy-6-phenoxyhexanoate.
The presence of the phenoxy-terminated alkyl chain adds another layer of functionality, allowing for its incorporation into molecules where a flexible, oxygen-containing tether is desired. The synthesis of such compounds often requires careful purification to remove starting materials and byproducts, a challenge that has been addressed in the broader context of pyruvic acid compounds. googleapis.com
Significance of α-Keto Ester Motifs in Chemical Research
The α-keto ester motif is of profound importance in chemical research and serves as a cornerstone in the synthesis of a multitude of valuable molecules. These compounds are not merely synthetic curiosities; they are versatile platform molecules that are relatively stable and easy to handle.
The reactivity of the α-keto ester is dominated by the two adjacent carbonyl groups. This "1,2-dicarbonyl" system allows it to participate in a wide array of chemical transformations, including:
Nucleophilic Addition: The ketone carbonyl is susceptible to attack by various nucleophiles, leading to the formation of α-hydroxy or α-amino esters, which are critical components of many biologically active molecules.
Reduction: The ketone can be selectively reduced to a secondary alcohol.
Annulation Reactions: They can act as two-atom synthons in cycloaddition reactions to form various heterocyclic and carbocyclic rings.
This chemical versatility enables chemists to use α-keto esters as starting materials for natural products, pharmaceuticals, and agrochemicals. Their ability to serve as precursors to chiral tertiary alcohols and other stereochemically rich structures further underscores their significance in asymmetric synthesis.
Overview of Research Trajectories for this compound
Specific research focused exclusively on this compound is limited. However, existing patent literature provides a clear indication of its intended application and associated research efforts.
A primary research trajectory for this compound is its use as a key intermediate in the synthesis of pharmaceuticals. Notably, it has been cited as a precursor for the production of antihypertensive agents. googleapis.com This application leverages the compound's specific structure to build the more complex molecular framework of the final drug substance.
Another significant area of research related to this compound and similar pyruvic acid compounds is the development of efficient purification methods. googleapis.com Synthesis of these molecules can result in impurities that are difficult to remove by standard techniques like distillation or column chromatography. Research has focused on a method involving the formation of a bisulfite adduct. googleapis.com In this process, the crude α-keto ester is reacted with a bisulfite, such as sodium bisulfite, to form a solid adduct. This adduct can be easily separated from non-ketonic impurities and then decomposed with an acid to regenerate the highly purified α-keto ester. googleapis.com This purification strategy is crucial for obtaining the high-purity materials required for pharmaceutical synthesis.
Data Tables
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₄H₁₈O₄ |
| Molecular Weight | 250.29 g/mol |
| Structure | A six-carbon chain with an ethyl ester at one end (C1), a ketone at the adjacent carbon (C2), and a phenoxy group attached to the terminal carbon (C6). |
| Functional Groups | Ester, Ketone, Ether (Phenoxy) |
Table 2: General Synthetic Approaches for α-Keto Esters
| Synthesis Method | Precursors | Key Reagents | Reference |
| Grignard Reaction | Organomagnesium Halide, Diethyl Oxalate | Diethyl Oxalate | googleapis.com |
| Oxidation of α-Hydroxy Esters | α-Hydroxy Ester | Oxidizing Agent (e.g., PCC, Swern) | General Organic Chemistry |
| Friedel-Crafts Acylation | Aromatic Hydrocarbon, Ethyl Oxalyl Chloride | Lewis Acid (e.g., AlCl₃) | General Organic Chemistry |
| Halide Reaction | Halide, Ethyl 1,3-dithian-2-carboxylate | Base (e.g., Sodium Hydride), Deprotection reagents | googleapis.com |
Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-oxo-6-phenoxyhexanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O4/c1-2-17-14(16)13(15)10-6-7-11-18-12-8-4-3-5-9-12/h3-5,8-9H,2,6-7,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPCVRISLURTALG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)CCCCOC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Ethyl 2 Oxo 6 Phenoxyhexanoate
Established Synthetic Pathways
Conventional methods for synthesizing α-keto esters have been well-established, often involving multiple steps and the use of classical organic reactions. mdpi.com These pathways, while effective, can sometimes be limited by factors such as atom economy and the use of hazardous reagents. mdpi.com
Multi-Step Approaches via Halide and Dithiane Carboxylate Intermediates
One established route to α-keto esters involves the use of halide and dithiane carboxylate intermediates. The "umpolung" or reversal of polarity of a carbonyl group, often achieved through the formation of a dithiane, is a key strategy in this approach. google.com For instance, an aldehyde can be converted to a cyclic dithiane, which can then be deprotonated to form a carbanion. google.com This nucleophilic species can subsequently react with an appropriate electrophile.
In a potential synthesis of ethyl 2-oxo-6-phenoxyhexanoate, a phenoxy-substituted alkyl halide could be coupled with a dithiane-protected glyoxylate (B1226380) equivalent. The general principle involves the formation of a carbon-carbon bond between the phenoxyalkyl chain and the α-keto ester core. The dithiane group serves as a protecting group for the ketone functionality and facilitates the key bond-forming step. The final step involves the deprotection of the dithiane to reveal the desired α-keto functionality. google.com The use of dithiols to form cyclic dithioacetals (dithianes) is a common practice, with five or six-membered rings being thermodynamically and kinetically favored. google.com
The versatility of β-keto 1,3-dithianes as intermediates in organic synthesis has been demonstrated. nih.gov These compounds, which can be generated from the double conjugate addition of dithiols to propargylic esters, serve as masked 1,3-dicarbonyl systems. nih.govresearchgate.net This masking allows for selective reactions at other parts of the molecule before unmasking the dicarbonyl functionality.
Pyruvic Acid Compound Synthesis Strategies
Pyruvic acid and its esters are fundamental building blocks in organic synthesis and can serve as precursors to more complex α-keto esters. The first synthesis of pyruvic acid was reported by Erlenmeyer in 1881, involving the dehydration of tartaric acid. mdpi.com Modern strategies for the synthesis of α-keto esters often involve modifications of pyruvic acid or its derivatives.
One potential strategy for the synthesis of this compound could involve the alkylation of an enolate derived from ethyl pyruvate. However, direct alkylation of α-keto esters can sometimes be challenging due to competing side reactions. An alternative approach could involve a Michael addition of a suitable phenoxy-containing nucleophile to an appropriate α,β-unsaturated carbonyl compound, followed by transformations to install the α-keto ester functionality.
The synthesis of pyruvic acid itself can be achieved through various methods, including the oxidative dehydrogenation of lactic acid. researchgate.net This transformation is considered a green and atom-economical route, aligning with the principles of sustainable chemistry. researchgate.net
Adaptations of Grignard Reagent-Mediated Syntheses for α-Keto Esters
Grignard reagents are powerful nucleophiles widely used in the formation of carbon-carbon bonds. A common and straightforward method for the synthesis of α-keto esters involves the reaction of a Grignard reagent with a dialkyl oxalate (B1200264), such as diethyl oxalate. mdpi.comgoogle.com This one-step reaction offers good substrate tolerance and is a facile route to α-keto esters. mdpi.com
For the synthesis of this compound, a Grignard reagent would first be prepared from a suitable 4-phenoxybutyl halide. The reaction of this Grignard reagent with diethyl oxalate would then yield the desired product after an acidic workup. The reaction temperature for the addition of the Grignard reagent to the oxalate is typically kept low, for instance between -30 and 50 °C, to control the reactivity and minimize side reactions. google.com
| Step | Reactants | Reagents | Product |
| 1 | 4-phenoxybutyl bromide | Magnesium | (4-phenoxybutyl)magnesium bromide |
| 2 | (4-phenoxybutyl)magnesium bromide, Diethyl oxalate | - | This compound |
This method is attractive due to the commercial availability of the starting materials and the generally high yields obtained. The mechanism of Grignard reagent formation is complex and is thought to involve single electron transfer processes.
Green Chemistry Principles in this compound Production
The principles of green chemistry are increasingly being applied to the synthesis of pharmaceuticals and fine chemicals to minimize environmental impact. nih.govresearchgate.net These principles focus on aspects such as atom economy, the use of safer solvents and reagents, and energy efficiency. nih.gov
Solvent-Free and Mechanochemical Syntheses
Microwave-Assisted Synthetic Enhancements
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. nih.gov Microwave irradiation can lead to rapid heating of the reaction mixture, resulting in significantly shorter reaction times compared to conventional heating methods. thebioscan.comnih.gov This technique has been successfully applied to a wide range of organic transformations, including the synthesis of heterocyclic compounds. nih.gov
In the context of synthesizing this compound, microwave assistance could potentially be applied to several of the synthetic steps outlined above. For example, the Ullmann condensation, which is used to form diaryl ethers and can be sluggish under conventional heating, has been shown to be significantly accelerated by microwave irradiation. researchgate.net Similarly, multi-component reactions leading to complex molecules can be performed efficiently under microwave conditions, often in the absence of a solvent. thebioscan.comthebioscan.com The use of microwave-assisted synthesis can lead to higher yields, shorter reaction times, and cleaner reaction profiles, all of which are desirable from a green chemistry perspective. thebioscan.com
Emerging Catalytic Systems for Oxoester Formation
Recent advancements in catalysis offer promising alternatives to traditional methods for the synthesis of α-oxoesters like this compound. These emerging systems aim to improve efficiency, selectivity, and sustainability. Key areas of development include photocatalysis, transition-metal catalysis, and biocatalysis.
Photocatalysis: Visible-light photocatalysis has emerged as a powerful tool in organic synthesis. For the formation of α-keto esters, photocatalytic methods often involve the generation of radical intermediates under mild conditions. For instance, the aerobic oxidation of terminal alkynes to α-keto esters can be achieved using copper-based photocatalysts. This approach utilizes molecular oxygen as the oxidant, presenting a green and atom-economical pathway. While a direct application to the synthesis of this compound has not been reported, the principles of photocatalytic oxidation could potentially be adapted to suitable precursors.
Transition-Metal Catalysis: Transition-metal catalysis offers a versatile platform for the synthesis of α-keto esters. Platinum-catalyzed C-H acylation of 2-aryloxypyridines with ethyl chlorooxoacetate has been demonstrated as an efficient method for introducing an α-keto ester functional group. This reaction is notable for being oxidant-free and avoiding decarbonylative side reactions. The development of such C-H functionalization strategies could pave the way for more direct and efficient syntheses of complex molecules like this compound. Palladium-catalyzed reactions have also been explored for the synthesis of α-keto esters, showcasing the broad utility of transition metals in this area.
The following table provides a summary of representative emerging catalytic systems for the synthesis of α-keto esters.
| Catalytic System | Description | Potential Advantages |
| Photocatalysis | Utilizes visible light to initiate chemical reactions, often involving radical intermediates. | Mild reaction conditions, use of sustainable energy sources, high atom economy. |
| Transition-Metal Catalysis | Employs metals like platinum and palladium to catalyze C-H activation and acylation reactions. | High efficiency, selectivity, and functional group tolerance. |
| Biocatalysis | Involves the use of enzymes or whole-cell systems to perform chemical transformations. | High enantioselectivity, mild and environmentally friendly reaction conditions. |
Biocatalysis: The use of enzymes and whole-cell systems for the synthesis of chiral α-hydroxy esters from α-keto esters is well-established. While this is a reductive process, the reverse reaction, the enzymatic oxidation of α-hydroxy esters to α-keto esters, is also a viable and emerging strategy. This biocatalytic approach offers the potential for high enantioselectivity and operates under mild, environmentally benign conditions. The application of biocatalysis to the synthesis of this compound would be a significant step towards more sustainable chemical manufacturing.
Advanced Reaction Chemistry and Transformations of Ethyl 2 Oxo 6 Phenoxyhexanoate
Reactivity Profile of the α-Keto Ester Moiety
The chemical behavior of Ethyl 2-oxo-6-phenoxyhexanoate is dominated by the α-keto ester moiety. This functional group features two electrophilic carbon centers: the carbonyl carbon of the ketone (C2) and the carbonyl carbon of the ester (C1). chemistrysteps.com Generally, the ketone carbonyl is more electrophilic and thus more reactive towards nucleophiles than the ester carbonyl. This is due to two main factors:
Electronic Effects : The ester group's carbonyl carbon is part of a resonance system where the adjacent oxygen atom's lone pair of electrons can delocalize, reducing the carbon's partial positive charge. The ketone carbonyl carbon is only stabilized by the adjacent alkyl groups, making it a harder electrophile. chemistrysteps.com
Steric Effects : Aldehydes and ketones are generally more accessible to nucleophiles than esters, which have an additional alkoxy group that can cause steric hindrance. ksu.edu.sa
The α-hydrogens (located at C3) are acidic due to the electron-withdrawing effects of both adjacent carbonyl groups, which stabilize the resulting conjugate base (enolate) through resonance. This acidity is crucial for condensation reactions. The interplay of these electrophilic centers and the acidic α-hydrogens defines the compound's reactivity profile, allowing for a wide range of chemical transformations.
Nucleophilic Addition Reactions at the Carbonyl Center
Nucleophilic addition is a fundamental reaction for carbonyl compounds. In this compound, this reaction occurs preferentially at the more electrophilic ketone carbonyl (C2). The mechanism involves the attack of a nucleophile on the carbonyl carbon, leading to the formation of a tetrahedral alkoxide intermediate. ksu.edu.salibretexts.org Subsequent protonation yields an alcohol. libretexts.org
A variety of nucleophiles can be employed, leading to diverse products. For instance, Grignard reagents (R-MgX) and organolithium reagents (R-Li) add an alkyl or aryl group, forming tertiary alcohols. ksu.edu.sa Hydride reagents, such as sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄), deliver a hydride ion (H⁻) to produce the corresponding α-hydroxy ester. ksu.edu.sa
The stereochemistry of this addition is critical, as the reaction transforms the sp²-hybridized carbonyl carbon into a new sp³-hybridized chiral center. libretexts.org The two faces of the planar carbonyl group are designated as 'Re' and 'Si'. Attack from either face leads to one of two possible enantiomers. ksu.edu.sa Achieving stereoselectivity in these additions is a significant goal, often accomplished through the use of chiral reagents or catalysts.
| Nucleophile | Reagent Example | Product Type | Reference |
|---|---|---|---|
| Hydride (H⁻) | Sodium Borohydride (NaBH₄) | α-Hydroxy Ester | ksu.edu.sa |
| Alkyl/Aryl | Grignard Reagent (e.g., CH₃MgBr) | Tertiary α-Hydroxy Ester | ksu.edu.sa |
| Cyanide (CN⁻) | Hydrogen Cyanide (HCN) with base catalyst | α-Hydroxy Cyanohydrin Ester | |
| Amine | Primary Amine (R-NH₂) | Imine (after dehydration) | ksu.edu.sa |
Condensation Reactions and Cyclization Pathways
The presence of acidic α-hydrogens on the C3 carbon allows this compound to participate in base-catalyzed condensation reactions by forming an enolate nucleophile. The most relevant of these is the Claisen condensation. libretexts.orglibretexts.org In a self-condensation, one molecule's enolate attacks the ester carbonyl of a second molecule. This reaction typically involves the formation of a β-dicarbonyl product after the elimination of an alkoxide leaving group. libretexts.orgyoutube.com
Crossed Claisen condensations, where the enolate of the α-keto ester reacts with a different ester, are also possible. libretexts.orglibretexts.org For these reactions to be efficient and avoid complex product mixtures, the other ester partner should ideally lack α-hydrogens (e.g., ethyl benzoate (B1203000) or ethyl formate). libretexts.org
Intramolecular versions of this reaction, known as the Dieckmann condensation, can lead to the formation of cyclic products. libretexts.org While this compound itself would not undergo a simple Dieckmann condensation, derivatives with an additional ester group at the end of the phenoxyhexyl chain could be designed to cyclize into five- or six-membered rings. The reaction proceeds by forming an enolate that attacks an ester group within the same molecule. libretexts.org
Reduction Chemistry
The selective reduction of the keto group in α-keto esters is a synthetically valuable transformation that produces chiral α-hydroxy esters, which are important building blocks for pharmaceuticals and other biologically active molecules. abap.co.innih.gov Both chemocatalytic and biocatalytic methods have been developed to achieve high levels of enantioselectivity.
Asymmetric hydrogenation is a powerful method for the enantioselective reduction of ketones. This process typically involves the use of a chiral transition metal catalyst, often based on ruthenium (Ru), rhodium (Rh), or iridium (Ir), coordinated to chiral phosphine (B1218219) ligands. rsc.orgrsc.org For α-keto esters, catalysts such as Noyori-type Ru(II) complexes have demonstrated high efficiency and enantioselectivity. acs.org
The reaction involves the transfer of hydrogen (H₂) to the ketone carbonyl, guided by the chiral catalyst to favor the formation of one enantiomer of the resulting α-hydroxy ester over the other. The choice of catalyst, solvent, and reaction conditions is critical for achieving high conversion and high enantiomeric excess (ee). rsc.orgacs.org
| Catalyst System | Substrate Type | Typical Enantiomeric Excess (ee) | Reference |
|---|---|---|---|
| RuCl(p-cymene)[(S,S)-Ts-DPEN] | α-Methoxyimino-β-keto esters | >95% | acs.org |
| Ir/SpiroPAP | α-Keto acids | Up to 99% | rsc.org |
| Chiral Nickel-Bisphosphine Complexes | α-Amino-β-keto esters | High diastereo- and enantioselectivities | rsc.org |
Biocatalysis offers a green and highly selective alternative to traditional chemical methods for the reduction of ketones. abap.co.in This approach utilizes whole microorganisms (like yeast or bacteria) or isolated enzymes (ketoreductases or dehydrogenases) to catalyze the reduction. nih.govacs.org These reactions are often performed in aqueous media under mild temperature and pH conditions, and they can provide access to chiral alcohols with exceptionally high enantiopurity. abap.co.in
Enzymes such as (S)-1-phenylethanol dehydrogenase (PEDH) have been shown to reduce a broad spectrum of ketones and keto esters with excellent enantioselectivity. nih.gov Similarly, organisms like Candida parapsilosis are effective biocatalysts for the asymmetric reduction of α-keto esters to their corresponding α-hydroxy esters. abap.co.in The stereochemical outcome of the reaction (i.e., whether the (R)- or (S)-alcohol is formed) depends on the specific enzyme used, as different enzymes exhibit different substrate specificities and stereopreferences.
| Biocatalyst | Substrate Type | Product Configuration | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|
| Candida parapsilosis ATCC 7330 | Alkyl 2-oxopropanoates | (S)-alcohol | ≤91% | abap.co.in |
| (S)-1-phenylethanol dehydrogenase (PEDH) | Aromatic β-keto esters | (S)-alcohol | Excellent | nih.gov |
| Ene-reductases (OYE family) | α,β-Unsaturated keto esters | Varies with enzyme | Up to 99% | researchgate.netbohrium.com |
Derivatization Strategies for Structural Elaboration
This compound serves as a versatile scaffold for the synthesis of more complex molecules. The multiple functional groups present in the molecule offer several handles for further modification.
Ester Hydrolysis and Amidation : The ethyl ester can be hydrolyzed under acidic or basic conditions to yield the corresponding α-keto carboxylic acid. This acid can then be coupled with amines to form α-keto amides, which are themselves valuable synthetic intermediates. organic-chemistry.orgorganic-chemistry.org
Modification of the Hydroxyl Group : Following the reduction of the ketone, the resulting α-hydroxy ester can be further derivatized. The hydroxyl group can be acylated, etherified, or replaced with other functional groups via nucleophilic substitution reactions after conversion to a better leaving group (e.g., a tosylate).
Reactions at the Aromatic Ring : The phenoxy group contains an aromatic ring that can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, or Friedel-Crafts reactions, allowing for the introduction of various substituents onto the aromatic core.
Cleavage of the Ether Linkage : The ether bond connecting the hexanoate (B1226103) chain to the phenyl group can be cleaved under harsh conditions (e.g., using strong acids like HBr), yielding a phenol (B47542) and a 6-hydroxy-2-oxohexanoate derivative, opening further pathways for diversification.
These derivatization strategies highlight the utility of this compound as a starting material for creating a diverse library of compounds with potential applications in medicinal chemistry and materials science.
Modification of the Hexanoate Chain
The hexanoate chain of this compound offers multiple avenues for chemical alteration, primarily centered around the α-keto ester group. Key transformations include reduction of the ketone, alkylation at the α-position, and hydrolysis of the ester.
The α-keto group can be selectively reduced to an α-hydroxy ester using various reducing agents. acs.orgabap.co.innih.govresearchgate.netacs.org This transformation is of significant interest as it introduces a chiral center, and enantioselective reductions can provide access to optically active α-hydroxy esters, which are valuable building blocks in organic synthesis. abap.co.innih.govacs.org Common reagents for this reduction include sodium borohydride, though more specialized reagents and biocatalysts like Baker's yeast are employed to achieve high stereoselectivity. nih.govacs.org The general reaction is depicted below:
Reaction Scheme: Reduction of the α-keto group
Alkylation at the carbon adjacent to the ester carbonyl (the α-carbon) is another important modification. rsc.orgaklectures.comyoutube.com This reaction typically proceeds by forming an enolate under basic conditions, which then acts as a nucleophile to attack an alkyl halide. aklectures.comyoutube.com This allows for the introduction of various alkyl substituents at the C3 position of the hexanoate chain, further diversifying the molecular structure. Phase-transfer catalysis has been shown to be an effective method for the asymmetric α-alkylation of related β-keto esters. rsc.org
Furthermore, the ethyl ester can be hydrolyzed under either acidic or basic conditions to yield the corresponding carboxylic acid. aklectures.commcat-review.orgactachemscand.org This transformation is a fundamental reaction of esters and opens up further synthetic possibilities, as the resulting carboxylic acid can be converted into a variety of other functional groups, such as acid chlorides, amides, and other esters. aklectures.com
| Reaction Type | Reagents/Conditions | Product Type |
| Reduction of α-keto group | Sodium borohydride, Baker's yeast | α-hydroxy ester |
| α-Alkylation | Base (e.g., alkoxide), Alkyl halide | α-alkylated α-keto ester |
| Ester Hydrolysis | Acid or Base (e.g., HCl, NaOH) | α-keto carboxylic acid |
Functionalization via the Phenoxy Moiety
The phenoxy group in this compound provides a site for aromatic functionalization. The ether linkage and the aromatic ring itself are the primary targets for chemical modification.
The aromatic ring of the phenoxy group is susceptible to electrophilic aromatic substitution reactions. wikipedia.orgmasterorganicchemistry.comyoutube.commasterorganicchemistry.commsu.edu The oxygen atom of the ether is an activating group, directing incoming electrophiles to the ortho and para positions. youtube.com Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. wikipedia.orgmasterorganicchemistry.commsu.edu These reactions allow for the introduction of a wide variety of substituents onto the benzene (B151609) ring, thereby modifying the electronic and steric properties of the molecule. For example, bromination in the presence of a Lewis acid would be expected to yield ortho and para bromo-substituted derivatives. youtube.com
The ether linkage itself can be cleaved under harsh reaction conditions, typically using strong acids like HBr or HI. actachemscand.orgpearson.comvedantu.comacs.org This reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack of the halide ion on the less sterically hindered carbon of the ether. In the case of this compound, this would likely lead to the formation of phenol and the corresponding 6-halo-2-oxohexanoate derivative.
| Reaction Type | Reagents/Conditions | Product Type |
| Electrophilic Aromatic Substitution | Electrophile (e.g., Br2, HNO3), Lewis Acid (optional) | ortho/para-substituted phenoxy derivative |
| Ether Cleavage | Strong acid (e.g., HBr, HI) | Phenol and 6-halo-2-oxohexanoate derivative |
Specific Reaction Mechanisms: Bisulfite Adduct Formation and Dissociation
A characteristic reaction of aldehydes and some ketones is the formation of a bisulfite adduct upon treatment with sodium bisulfite. wikipedia.orgyoutube.comnih.govsciencemadness.orgresearchgate.net this compound, possessing a ketone functional group, can undergo this reversible reaction to form an α-hydroxysulfonate. wikipedia.orgsciencemadness.org
The reaction is initiated by the nucleophilic attack of the bisulfite ion (HSO₃⁻) on the electrophilic carbonyl carbon of the ketone. youtube.com The sulfur atom of the bisulfite ion is the nucleophilic center. researchgate.net This is followed by protonation of the resulting alkoxide ion, typically by abstracting a proton from another bisulfite ion or water, to yield the α-hydroxysulfonate adduct. youtube.com
The formation of the bisulfite adduct is an equilibrium process. quora.com The position of the equilibrium is dependent on the structure of the carbonyl compound. The reaction is generally more favorable for aldehydes than for ketones due to less steric hindrance. nih.gov For this compound, the equilibrium will be influenced by the steric bulk of the surrounding groups.
The dissociation of the bisulfite adduct can be achieved by treating the adduct with either acid or base. wikipedia.orgquora.comrochester.edu In the presence of a strong acid, the equilibrium is shifted back towards the ketone and sulfur dioxide is evolved. quora.com In a basic medium, the bisulfite ion is converted to the sulfite (B76179) ion (SO₃²⁻), which is a poorer nucleophile, thus also favoring the dissociation of the adduct to regenerate the ketone. quora.com This reversible formation and dissociation of the bisulfite adduct is often utilized in the purification of aldehydes and reactive ketones. wikipedia.orgnih.govrochester.edu
Role As a Key Intermediate in Complex Organic Synthesis
Precursor to Structurally Elaborated Organic Molecules
Ethyl 2-oxo-6-phenoxyhexanoate serves as a foundational component in the synthesis of more intricate molecular frameworks. The presence of both a ketone and an ester group provides multiple reaction sites. For instance, the ketone can undergo reactions such as aldol (B89426) condensations, Wittig reactions, and reductions, while the ester can be hydrolyzed, aminated, or reduced to an alcohol. This dual reactivity allows for the sequential or chemo-selective modification of the molecule, leading to the formation of a wide array of structurally diverse products.
The phenoxy group also contributes to the molecule's utility. The aromatic ring can be functionalized through electrophilic aromatic substitution reactions, allowing for the introduction of various substituents on the phenyl ring. Furthermore, the ether linkage is generally stable but can be cleaved under specific conditions if required. The flexibility to modify both the aliphatic chain and the aromatic ring makes this compound a valuable starting material for creating libraries of compounds with varied structural features.
Intermediate in the Synthesis of Pharmaceutical Compounds
The development of novel antihypertensive agents is an active area of research. nih.govjiwaji.edunih.gov The synthesis of such agents often involves the construction of heterocyclic systems or molecules with specific pharmacophoric features. While a direct synthetic route from this compound to a known antihypertensive drug is not explicitly documented, its potential as an intermediate can be inferred from general synthetic strategies. For example, α-keto esters are known precursors for the synthesis of various heterocyclic compounds, some of which may possess antihypertensive activity. Additionally, the phenoxy moiety is a common feature in some classes of cardiovascular drugs.
Cilastatin is a dehydropeptidase I inhibitor that is co-administered with the antibiotic imipenem. Its synthesis involves the creation of a specific chiral side chain. jchemrev.commdpi.com The synthesis of statin side chains, which share some structural similarities with components of other complex molecules, often utilizes enzymatic or stereoselective chemical methods. nih.govnih.govresearchgate.net While this compound is not a direct precursor to Cilastatin, the chemistry of α-keto esters is relevant to the synthesis of dihydroxy acid derivatives that are key components of such molecules. The transformation of the keto group to a hydroxyl group and subsequent reactions are common steps in the synthesis of these types of side chains.
Building Block for Novel Chemical Scaffolds and Polymer Monomers
The creation of novel chemical scaffolds is crucial for the discovery of new materials and therapeutic agents. This compound can be utilized in the synthesis of new heterocyclic systems through reactions involving its dicarbonyl functionality. For example, condensation reactions with dinucleophiles can lead to the formation of various five- and six-membered rings.
In the field of polymer chemistry, monomers containing phenoxy groups are used to synthesize polymers with specific properties such as thermal stability and flame retardancy. acs.orgmdpi.comresearchgate.netbath.ac.uk While the direct use of this compound as a polymer monomer is not widely reported, it could potentially be modified to introduce a polymerizable group. For instance, the ester could be converted to an alcohol and subsequently to an acrylate (B77674) or methacrylate, which could then undergo polymerization. The resulting polymer would have phenoxy groups in its side chains, potentially imparting desirable properties to the material.
Purification and Isolation Techniques for Ethyl 2 Oxo 6 Phenoxyhexanoate
Advanced Chromatographic Separation Methodologies
For achieving very high purity or for the separation of closely related impurities, advanced chromatographic techniques are indispensable. High-Performance Liquid Chromatography (HPLC) is a particularly powerful tool for the purification of Ethyl 2-oxo-6-phenoxyhexanoate.
A reversed-phase HPLC method would be most suitable for this compound. In this setup, a nonpolar stationary phase is used in conjunction with a polar mobile phase. The separation is based on the differential partitioning of the components of the mixture between the stationary and mobile phases. For this compound, a C18 (octadecylsilyl) column is a common and effective choice for the stationary phase due to its hydrophobicity.
The mobile phase typically consists of a mixture of water and an organic modifier, such as acetonitrile (B52724) or methanol. A gradient elution, where the proportion of the organic modifier is gradually increased over time, is often employed to achieve optimal separation of compounds with a range of polarities. Detection of the compound can be accomplished using a UV detector, as the phenoxy group in the molecule will absorb UV light.
| Parameter | Recommended Condition | Rationale |
| Chromatography Mode | Reversed-Phase HPLC | Suitable for the separation of moderately polar organic compounds. |
| Stationary Phase | C18 (Octadecylsilyl) silica (B1680970) gel | Provides good retention and selectivity for the target molecule. |
| Mobile Phase | A gradient of water and acetonitrile or methanol | Allows for the effective elution and separation of the target compound from impurities with different polarities. |
| Detection | UV detector (e.g., at 254 nm) | The aromatic phenoxy group allows for sensitive detection. |
| Flow Rate | Typically 1-2 mL/min for analytical scale | Provides a balance between separation efficiency and analysis time. |
Crystallization and Recrystallization Protocols for High Purity
Crystallization is a fundamental technique for the final purification of solid compounds or those that can be induced to solidify. Assuming this compound can be obtained as a solid or a high-boiling oil that can be solidified, recrystallization can be employed to achieve high purity. The principle of recrystallization relies on the difference in solubility of the compound and its impurities in a given solvent at different temperatures.
The selection of an appropriate solvent is critical. An ideal solvent should dissolve the compound sparingly or not at all at room temperature but dissolve it completely at the solvent's boiling point. Conversely, the impurities should either be insoluble at high temperatures or remain soluble at low temperatures.
For this compound, a moderately polar compound, suitable solvents could include a mixed solvent system, such as ethanol/water or ethyl acetate (B1210297)/hexane (B92381). The crude product is dissolved in the minimum amount of the hot solvent to form a saturated solution. The solution is then allowed to cool slowly and undisturbed. As the solution cools, the solubility of the compound decreases, leading to the formation of crystals. The impurities, being present in smaller amounts, remain in the mother liquor. The purified crystals are then collected by filtration, washed with a small amount of cold solvent, and dried.
| Solvent System | Rationale |
| Ethanol/Water | Ethanol is a good solvent for the compound, and the addition of water as an anti-solvent can induce crystallization upon cooling. |
| Ethyl Acetate/Hexane | Ethyl acetate can dissolve the compound, and the addition of the nonpolar hexane can decrease its solubility to promote crystal formation. |
| Isopropanol | A single solvent that may provide the desired solubility profile for recrystallization. |
Spectroscopic and Advanced Structural Elucidation Studies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
NMR spectroscopy is a powerful tool for mapping the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, multiplicities, and correlations in ¹H and ¹³C NMR spectra, the precise connectivity of atoms in Ethyl 2-oxo-6-phenoxyhexanoate can be determined.
¹H NMR Spectral Analysis
The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different types of protons in the molecule. The ethyl ester group will show a characteristic quartet for the methylene protons (-OCH₂CH₃) and a triplet for the terminal methyl protons (-OCH₂CH₃). The protons of the hexanoate (B1226103) backbone will appear as multiplets, with their chemical shifts influenced by their proximity to the electron-withdrawing keto, ester, and phenoxy groups. The protons of the phenoxy group are expected to appear in the aromatic region of the spectrum.
Predicted ¹H NMR Spectral Data for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
|---|---|---|
| -OCH₂CH₃ | ~4.2 | Quartet (q) |
| -OCH₂CH₃ | ~1.3 | Triplet (t) |
| -CH₂(C=O)- | ~2.9 | Triplet (t) |
| -CH₂-CH₂-CH₂OPh | Multiplets | Multiplets |
| -CH₂OPh | ~4.0 | Triplet (t) |
Note: Predicted values are based on standard chemical shift ranges and data from structurally similar compounds.
¹³C NMR Spectral Analysis
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give a distinct signal. The carbonyl carbons of the keto and ester groups are expected to resonate at the downfield end of the spectrum. The carbons of the ethyl group, the hexanoate chain, and the phenoxy group will have characteristic chemical shifts.
Predicted ¹³C NMR Spectral Data for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C=O (ester) | ~160-170 |
| C=O (keto) | ~190-200 |
| -OCH₂CH₃ | ~61 |
| -OCH₂CH₃ | ~14 |
| Hexanoate chain carbons | ~20-40 |
| -CH₂OPh | ~68 |
| Ar-C (phenoxy, C-O) | ~158 |
Note: Predicted values are based on standard chemical shift ranges and data from structurally similar compounds.
Two-Dimensional NMR Techniques
To unambiguously assign all proton and carbon signals, two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) would be employed. A COSY spectrum would reveal the coupling relationships between adjacent protons in the hexanoate chain and the ethyl group. An HMBC spectrum would show correlations between protons and carbons that are two or three bonds apart, which is crucial for confirming the connectivity across the keto, ester, and ether linkages.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. The IR spectrum of this compound is expected to show strong absorption bands characteristic of its key functional groups.
Predicted IR Absorption Bands for this compound
| Functional Group | Predicted Absorption Range (cm⁻¹) | Vibration Type |
|---|---|---|
| C=O (ester) | 1735-1750 | Stretch |
| C=O (keto) | 1710-1725 | Stretch |
| C-O (ester and ether) | 1000-1300 | Stretch |
| C-H (aliphatic) | 2850-3000 | Stretch |
| C-H (aromatic) | 3000-3100 | Stretch |
Note: Predicted values are based on standard IR correlation tables.
Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pathway Analysis
Mass spectrometry is a technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern would likely involve the cleavage of the ester and ether bonds, as well as the loss of small neutral molecules.
X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure (if applicable to related compounds)
X-ray crystallography provides precise information about the three-dimensional arrangement of atoms in a crystalline solid. While no specific X-ray crystallographic data for this compound has been found, studies on related phenoxy-containing compounds and ethyl esters have revealed details about their solid-state conformations. For instance, the analysis of similar long-chain esters often shows planar arrangements of the ester group and specific packing motifs in the crystal lattice. If a suitable crystal of this compound could be obtained, this technique could definitively determine its molecular geometry and intermolecular interactions in the solid state.
Computational and Theoretical Investigations of Ethyl 2 Oxo 6 Phenoxyhexanoate
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the electronic structure of molecules like ethyl 2-oxo-6-phenoxyhexanoate. These calculations can provide valuable insights into the molecule's stability, reactivity, and spectroscopic properties.
By solving the Schrödinger equation for the molecule, it is possible to determine the energies and shapes of its molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting ability. The HOMO-LUMO gap is a crucial parameter for assessing the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity.
Furthermore, these calculations can generate an electrostatic potential map, which illustrates the charge distribution within the molecule. This map can identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions, thereby predicting sites susceptible to chemical attack. For this compound, the oxygen atoms of the carbonyl and ether groups are expected to be electron-rich, while the carbonyl carbons are likely to be electrophilic.
Table 1: Calculated Electronic Properties of this compound (Illustrative)
| Property | Calculated Value (Illustrative) | Significance |
| HOMO Energy | -6.5 eV | Indicates electron-donating capability |
| LUMO Energy | -1.2 eV | Indicates electron-accepting capability |
| HOMO-LUMO Gap | 5.3 eV | Relates to chemical reactivity and stability |
| Dipole Moment | 2.8 D | Indicates overall polarity of the molecule |
Note: The values in this table are illustrative and represent typical data obtained from DFT calculations. Actual values would depend on the specific level of theory and basis set used.
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
This compound is a flexible molecule with several rotatable single bonds. This flexibility allows it to adopt a multitude of conformations, which can significantly influence its physical and chemical properties. Molecular dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system, providing detailed information about its conformational landscape. nih.govacs.orgresearchgate.netmdpi.comijpsr.com
In an MD simulation, the atoms of the molecule are treated as classical particles, and their motions are governed by a force field that describes the potential energy of the system as a function of the atomic coordinates. By numerically integrating Newton's equations of motion, the trajectory of the molecule can be simulated over time. Analysis of this trajectory can reveal the most stable conformations, the energy barriers between them, and the dynamics of conformational changes. nih.govacs.orgresearchgate.netmdpi.comijpsr.com For this compound, key dihedral angles to be monitored would include those around the C-C bonds of the hexanoate (B1226103) chain and the C-O bond of the phenoxy group.
MD simulations can also be used to study intermolecular interactions between this compound and other molecules, such as solvents or biological macromolecules. By simulating the molecule in a box of solvent molecules, for instance, one can investigate solvation effects and how they influence the conformational preferences of the molecule. Similarly, docking the molecule into the active site of an enzyme and running an MD simulation can provide insights into its binding mode and affinity. mdpi.comresearchgate.net
Elucidation of Reaction Mechanisms through Computational Modeling
Computational modeling is an invaluable tool for elucidating the mechanisms of chemical reactions involving this compound. researchgate.netpku.edu.cnacs.orgnih.govlibretexts.org By mapping the potential energy surface of a reaction, it is possible to identify the reactants, products, intermediates, and transition states. The activation energy of the reaction, which is the energy difference between the reactants and the transition state, can be calculated to predict the reaction rate.
For example, the hydrolysis of the ester group in this compound can proceed through different mechanisms depending on the reaction conditions (e.g., acidic or basic catalysis). pku.edu.cnlibretexts.org Quantum chemical calculations can be used to model these different pathways and determine which one is energetically more favorable. researchgate.netpku.edu.cnacs.orgnih.gov Such studies can provide a detailed picture of the bond-breaking and bond-forming processes that occur during the reaction.
Similarly, reactions involving the α-keto group, such as nucleophilic addition or reduction, can be investigated computationally. nih.govmdpi.comorganic-chemistry.org These calculations can help in understanding the stereoselectivity of such reactions, which is often crucial in organic synthesis.
Table 2: Calculated Activation Energies for a Hypothetical Reaction of this compound (Illustrative)
| Reaction Pathway | Transition State Energy (kcal/mol) | Activation Energy (kcal/mol) |
| Path A: Uncatalyzed | 35.2 | 35.2 |
| Path B: Acid-Catalyzed | 20.5 | 15.3 |
| Path C: Base-Catalyzed | 18.9 | 12.1 |
Note: This table provides illustrative data for a hypothetical reaction to demonstrate the type of information obtained from computational reaction mechanism studies. The values are relative to the energy of the reactants.
Structure-Reactivity Relationship Prediction via Theoretical Methods
Theoretical methods can be employed to establish quantitative structure-activity relationships (QSAR) and structure-property relationships (QSPR). These models correlate the chemical structure of a molecule with its biological activity or physical properties. In the context of this compound and its analogues, QSAR studies could be used to predict their potential biological activities based on calculated molecular descriptors.
Molecular descriptors are numerical values that encode different aspects of a molecule's structure, such as its electronic, steric, and hydrophobic properties. These descriptors can be calculated using quantum chemical methods or other computational approaches. Examples of relevant descriptors include molecular weight, logP (a measure of hydrophobicity), molecular surface area, and various quantum chemical parameters like HOMO/LUMO energies and atomic charges. mdpi.com
By developing a QSAR model based on a series of related compounds with known activities, it is possible to predict the activity of new, untested molecules like this compound. This approach can significantly accelerate the drug discovery process by prioritizing the synthesis and testing of the most promising candidates.
Table 3: Selected Molecular Descriptors for this compound (Illustrative)
| Descriptor | Calculated Value (Illustrative) | Property Represented |
| Molecular Weight | 250.29 g/mol | Size |
| LogP | 3.2 | Lipophilicity |
| Polar Surface Area | 52.6 Ų | Polarity, ability to form hydrogen bonds |
| Number of Rotatable Bonds | 9 | Molecular flexibility |
Note: These are examples of descriptors that would be used in a QSAR or QSPR study. The calculated values are for illustrative purposes.
Conclusion and Future Research Directions
Summary of Current Academic Research Advancements
Academic research directly focused on Ethyl 2-oxo-6-phenoxyhexanoate is nascent. However, significant advancements in the synthesis and application of the broader class of α-keto esters provide a solid foundation for understanding its potential. α-Keto esters are widely recognized as crucial intermediates in organic synthesis. aurigeneservices.com They serve as key building blocks for numerous biologically active compounds and are pivotal in the asymmetric synthesis of α-hydroxy carboxylic acids. aurigeneservices.com
Research on structurally similar compounds, such as ethyl 3-oxo-2-(2-phenoxyethyl)butanoates, highlights their role as precursors in the synthesis of complex heterocyclic structures like pyrimidine (B1678525) derivatives. researchgate.net These pyrimidines are investigated for potential antitumor and antibacterial applications, suggesting that phenoxy-containing keto-esters are valuable starting materials in medicinal chemistry for creating molecules with tailored lipophilicity and biological targets. researchgate.net The primary advancement, therefore, is the establishment of a synthetic framework for α-keto esters and the demonstration of their utility in constructing molecules of significant biological interest.
Identification of Unexplored Synthetic Routes and Reaction Pathways
While general methods for synthesizing α-keto esters are well-established, dedicated and optimized routes for this compound have not been fully explored. Future research could focus on developing novel, efficient, and environmentally benign synthetic pathways.
Unexplored Synthetic Routes:
Direct Condensation: A classical yet unexplored route for this specific molecule would be the Claisen condensation of diethyl oxalate (B1200264) with a precursor ester, such as ethyl 5-phenoxyvalerate. Optimization of reaction conditions, including base and solvent selection, could lead to a high-yield, scalable process.
Oxidative Approaches: Modern oxidative methods present a significant area for exploration. The synthesis could be achieved through the selective oxidation of the corresponding α-hydroxy ester (ethyl 2-hydroxy-6-phenoxyhexanoate). Investigating catalysis by nitroxyl (B88944) radicals like AZADO with molecular oxygen as a co-oxidant could offer a chemoselective and greener alternative to traditional heavy-metal oxidants. organic-chemistry.org
Copper-Catalyzed C-H Functionalization: An emerging and highly attractive route would be the copper-catalyzed aerobic oxidative esterification of 6-phenoxy-2-hexanone with ethanol. organic-chemistry.org This method utilizes molecular oxygen as the ultimate oxidant and could provide a direct and atom-economical pathway. organic-chemistry.org
Grignard-Type Reactions: The reaction of a Grignard reagent derived from 1-bromo-4-phenoxybutane with diethyl oxalate is a plausible but underexplored route that could be optimized for the synthesis of this compound. google.com
Unexplored Reaction Pathways:
The reactivity of the α-keto ester moiety is a fertile ground for further investigation. Future work could explore its participation in:
Asymmetric Hydrogenation: Developing catalytic systems for the enantioselective hydrogenation of the ketone group to produce chiral α-hydroxy esters, which are valuable building blocks in the pharmaceutical industry.
Multicomponent Reactions: Employing this compound in Passerini or Ugi-type reactions to rapidly generate complex molecular scaffolds with potential biological activity.
Heterocyclic Synthesis: Expanding on its use as a precursor for a wider range of heterocyclic systems beyond pyrimidines, such as quinoxalines or imidazoles, by reacting it with various diamine nucleophiles.
Potential for Applications in Emerging Fields of Chemical Science
The unique combination of a reactive keto-ester group and a stable phenoxy moiety suggests that this compound could find applications in several emerging areas of chemical science.
Medicinal Chemistry and Drug Discovery: The most immediate potential lies in its use as a scaffold in medicinal chemistry. The phenoxy group can be functionalized to modulate properties like solubility, lipophilicity, and metabolic stability, while the keto-ester handle allows for the attachment of various pharmacophores. researchgate.netnih.gov It could serve as a starting point for generating libraries of novel compounds for screening against various disease targets, including kinases and enzymes. nih.gov
Agrochemicals: The phenoxy ether linkage is a common feature in many herbicides and pesticides. The structural framework of this compound could be modified to develop new classes of agrochemicals with potentially novel modes of action or improved environmental profiles.
Polymer and Materials Science: The compound could be explored as a functional monomer or additive in polymer synthesis. The phenoxy group could impart enhanced thermal stability and rigidity to polymer backbones. Furthermore, the keto group could be used for post-polymerization modification, allowing for the creation of functional materials with tailored surface properties or for cross-linking applications.
Photocatalysis: α-Keto esters can participate in photochemical reactions. Research could investigate the use of this compound as a photoresponsive molecule or as a building block in the synthesis of novel organic photocatalysts.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
